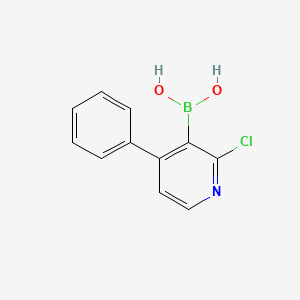

(2-Chloro-4-phenylpyridin-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-4-phenylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BClNO2/c13-11-10(12(15)16)9(6-7-14-11)8-4-2-1-3-5-8/h1-7,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIZTZREZAQOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1Cl)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376749 | |

| Record name | 2-Chloro-4-phenylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029654-25-8 | |

| Record name | 2-Chloro-4-phenylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of (2-Chloro-4-phenylpyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium. This occurs with formally nucleophilic organic groups.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.

Pharmacokinetics

As a boronic acid, it is expected to have good stability and be readily prepared. Its ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action is the formation of a new Pd–C bond . This is achieved through the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons.

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions. The stability of the compound and its environmental benignity contribute to its efficacy.

Biological Activity

(2-Chloro-4-phenylpyridin-3-yl)boronic acid is a compound that has garnered attention in the field of medicinal chemistry and organic synthesis due to its unique structural features and potential applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridine ring substituted with a chlorine atom and a phenyl group. This specific substitution pattern enhances its reactivity in palladium-catalyzed reactions, particularly in cross-coupling processes such as the Suzuki–Miyaura reaction, which is crucial for forming carbon-carbon bonds in organic synthesis.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a chemical tool rather than as a direct therapeutic agent. Its interactions are largely centered around its participation in palladium-catalyzed reactions, which are essential for synthesizing various biologically active compounds. While specific biological effects of this compound have not been extensively documented, boronic acids, in general, are known for their ability to interact with biomolecules, leading to potential applications in medicinal chemistry.

Synthesis Methods

Several methods exist for synthesizing this compound. The most common approach involves:

- Starting Material : Using 2-chloro-4-bromopyridine as a precursor.

- Reagents : Employing boron reagents such as triisopropyl borate.

- Catalysts : Utilizing palladium catalysts under controlled conditions to facilitate the Suzuki coupling reaction.

This method allows for high yields and purity of the final product .

Table 1: Summary of Biological Activity Studies

Case Study: Enzyme Inhibition Potential

Research has indicated that boronic acids can serve as inhibitors for certain proteases, including those involved in malaria parasite life cycles. For example, peptidic boronic acids have shown inhibitory activity against Plasmodium falciparum subtilisin-like serine protease 1 (PfSUB1), suggesting that structurally related compounds like this compound could also exhibit similar properties if further investigated .

Preparation Methods

Preparation via Directed Lithiation and Borylation

A common approach involves the lithiation of a chloropyridine intermediate followed by reaction with borate esters to install the boronic acid group.

- Treatment of 2-chloropyridine derivatives with strong bases such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures (typically ≤ -55 °C) under nitrogen atmosphere.

- Reaction of the lithiated intermediate with triisopropyl borate or similar borate esters.

- Work-up involving quenching with aqueous solutions (e.g., sodium bisulfite or saturated NaCl solution) and extraction with ethyl acetate.

- Purification by column chromatography to isolate the boronic acid product with high purity (≥ 98%).

Example reaction conditions and yields:

| Step | Reagents & Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Lithiation of 2-chloropyridine with LDA/n-butyllithium at -55 °C | 70-72% | 98-99% | |

| Borylation with triisopropyl borate ester | 76-78% | 99% |

This method is exemplified in a patent describing the synthesis of 2-fluoropyridine-4-boric acid, which is structurally analogous and uses similar lithiation-borylation chemistry under nitrogen protection and low temperature control.

Suzuki–Miyaura Cross-Coupling Approaches

Another widely used method involves Suzuki coupling between halogenated pyridine derivatives and phenylboronic acid or its esters.

- Use of palladium catalysts such as Pd(PPh3)4 or PdCl2(PPh3)2.

- Bases like cesium carbonate or potassium carbonate in solvents such as DMF, DME, or aqueous ethanol.

- Reaction temperatures ranging from 60 °C to reflux conditions (~85-100 °C).

- Nitrogen or argon atmosphere to avoid oxidation.

- Purification by extraction and column chromatography.

- Starting from 2-chloropyridine or 2-chloropyridine derivatives, coupling with phenylboronic acid yields 2-chloro-4-phenylpyridine intermediates.

- Subsequent borylation at the 3-position or direct use of boronic acid derivatives leads to the target boronic acid.

| Parameter | Conditions | Outcome |

|---|---|---|

| Catalyst | PdCl2(PPh3)2 (0.1 equiv) | Efficient coupling |

| Base | Cs2CO3 (1.5 equiv) | Effective deprotonation |

| Solvent | DMF or THF/H2O | Good solubility and reaction rate |

| Temperature | 85-100 °C | Complete conversion |

| Yield | Up to 95% for phenyl substitution | High purity products |

This method is supported by research demonstrating regioselective substitution on chloropyridines and efficient Suzuki coupling to form polysubstituted pyridines including 2-chloro-4-phenylpyridin-3-yl derivatives.

Chemoselectivity and Regioselectivity Considerations

- The presence of multiple halogens on the pyridine ring allows selective substitution.

- For example, 2-chloropyridine can be selectively coupled at the 4-position with phenylboronic acid under mild conditions.

- Fluorosulfate analogues show different reactivity profiles but can be used to achieve selective coupling at desired positions.

- Reaction conditions (catalyst, base, solvent, temperature) are optimized to maximize selectivity and yield.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation-Borylation | 2-Chloropyridine derivatives | LDA/n-BuLi, triisopropyl borate | -55 °C, N2 atmosphere | 70-78% | High purity, requires low temp control |

| Suzuki Coupling | 2-Chloropyridine + phenylboronic acid | Pd catalysts, Cs2CO3 | 60-100 °C, N2 atmosphere | Up to 95% | Regioselective, scalable |

| Sequential Coupling | Halogenated pyridines + boronic acids | Pd catalysts, bases | Moderate heat, inert atmosphere | 80-90% | Enables polysubstitution |

Research Findings and Practical Notes

- Low temperature lithiation is critical for regioselectivity and to avoid side reactions.

- Use of inert atmosphere (nitrogen or argon) prevents oxidation of sensitive intermediates.

- Purification by column chromatography is often necessary to achieve high purity.

- The choice of base and solvent in Suzuki coupling influences reaction rate and selectivity.

- Phenylboronic acid derivatives are stable and readily available, facilitating coupling reactions.

- The methods are adaptable to scale-up for industrial synthesis.

Q & A

Basic Synthesis & Optimization

Q: What are the standard synthetic routes for preparing (2-Chloro-4-phenylpyridin-3-yl)boronic acid, and how do substituents influence reaction efficiency? A: The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a halogenated pyridine precursor reacts with a phenylboronic acid derivative. The chloro and phenyl substituents may introduce steric hindrance, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to achieve >70% yields . Microwave-assisted synthesis can reduce reaction times while maintaining regioselectivity .

Advanced Purification Challenges

Q: How can researchers address boroxine formation and hygroscopicity during purification? A: Boronic acids readily form boroxine trimers via dehydration, complicating isolation. Derivatization with pinacol (1,2-diol) stabilizes the boronate ester, enabling column chromatography. Post-purification, hydrolysis under acidic conditions regenerates the free boronic acid. Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) resolves residual impurities .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating this compound’s anticancer potential? A: Proteasome inhibition assays (e.g., chymotrypsin-like activity measurement at 37°C using fluorogenic substrates) are foundational. Glioblastoma cell viability assays (MTT or resazurin-based) at 10–100 μM concentrations can quantify cytotoxic effects. Competitive binding studies with Bortezomib (IC₅₀ ~20 nM) contextualize potency .

Analytical Method Development

Q: Which MS techniques mitigate boroxine interference in structural characterization? A: MALDI-TOF with DHB matrix detects intact boronic acids but may show boroxine adducts ([M−H₂O]₃ peaks). Derivatization with mannitol (diol) suppresses trimerization, enabling clear molecular ion detection. LC-MS/MS in MRM mode (e.g., m/z 228→181 transition) achieves sub-ppm sensitivity for underivatized analytes .

Structure-Activity Relationships (SAR)

Q: How do the chloro and phenyl groups modulate target binding? A: Computational docking (AutoDock Vina) reveals the chloro group enhances hydrophobic interactions with proteasome β5 subunits, while the phenyl ring stabilizes π-π stacking in active sites. Substituting chloro with fluoro reduces steric clash but lowers binding affinity (ΔG = −8.2 vs. −6.9 kcal/mol) .

Thermal Stability & Degradation

Q: What conditions accelerate thermal degradation, and how is stability assessed? A: TGA shows decomposition onset at 150°C under air, with mass loss correlating to boroxine formation. Accelerated stability studies (40°C/75% RH, 4 weeks) monitored via ¹¹B NMR detect <5% degradation when stored anhydrously. Argon atmosphere and desiccants (3 Å sieves) extend shelf life .

Glycoprotein Interaction Dynamics

Q: Can this compound selectively capture glycoproteins via diol binding? A: Surface plasmon resonance (SPR) with AECPBA-functionalized chips demonstrates affinity for mannose-terminated glycoproteins (KD ~10⁻⁶ M). However, non-specific interactions with albumin require buffer optimization (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) to enhance selectivity .

Kinetic Binding Studies

Q: What techniques quantify binding kinetics with diol-containing biomolecules? A: Stopped-flow fluorescence (λex = 280 nm, λem = 340 nm) measures kon values for fructose (kon = 1.2×10³ M⁻¹s⁻¹) vs. glucose (kon = 4.5×10² M⁻¹s⁻¹). Rate constants align with thermodynamic affinities, confirming on-rate dominance in equilibrium .

Drug Repurposing Potential

Q: Could this compound serve as a proteasome inhibitor analog? A: Structural similarity to Bortezomib (dipeptide boronic acid) suggests potential. Competitive activity assays with 20S proteasomes (IC₅₀ determination) and murine xenograft models (e.g., multiple myeloma) are critical next steps .

Toxicity & Metabolite Analysis

Q: What in vivo models assess systemic toxicity? A: Zebrafish embryos (72 hpf) exposed to 1–50 μM concentrations screen for developmental defects (e.g., yolk sac edema). Metabolite profiling via UPLC-QTOF identifies borate adducts and oxidized pyridine derivatives, informing hepatotoxicity risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.